![molecular formula C18H13N3O2S B2491271 3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile CAS No. 1421480-93-4](/img/structure/B2491271.png)

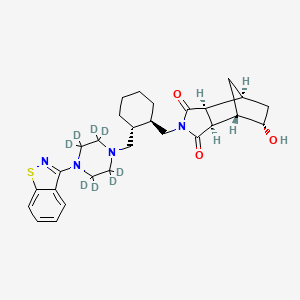

3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

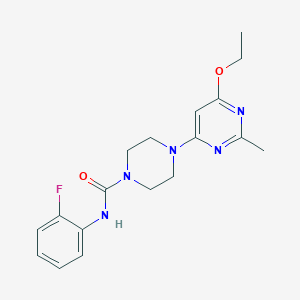

The compound is a benzonitrile derivative, characterized by the presence of a benzo[d]thiazol-2-yloxy group and an azetidine-1-carbonyl group. These types of molecules are of interest due to their potential in synthesizing heterocyclic compounds, which have various applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related benzo[d]thiazole derivatives typically involves reactions that enable the formation of complex heterocycles. For instance, the utility of nitriles in synthesizing various heterocyclic compounds, such as pyrido[2,3-d]pyrimidines and thiazolo[3,2-a]pyridines, has been demonstrated, highlighting the importance of nitrile groups in facilitating diverse chemical transformations (Mahmoud et al., 2007).

Molecular Structure Analysis

The structural analysis of benzo[d]thiazol-2-yloxy derivatives often involves spectroscopic techniques like FT-IR, NMR (1H, 13C), and sometimes X-ray crystallography. These methods provide detailed insights into the molecular geometry, electronic structure, and intermolecular interactions, crucial for understanding the compound's reactivity and properties. Inkaya (2018) discussed the synthesis and characterization of a benzo[d]thiazole derivative, emphasizing the role of DFT calculations and spectral analysis in elucidating the molecular structure (Inkaya, 2018).

Chemical Reactions and Properties

The chemical reactivity of such compounds often includes cycloaddition reactions, nucleophilic substitutions, and electrophilic additions. These reactions enable the synthesis of a wide range of heterocyclic compounds with potential biological activities. For example, the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile have been explored, demonstrating its versatility in forming hydrazones and subsequently cyclized products (Farag et al., 1996).

Wissenschaftliche Forschungsanwendungen

Functionalization of Nucleosides : A study by Akula et al. (2017) explored the functionalization of nucleosides, including 3'-azidothymidine (AZT), using a process that activates the C4 amide carbonyl. This process led to the formation of derivatives with potential anti-cancer and antiviral activities, including against HIV-1, HIV-2, and herpes simplex virus-1 (Akula et al., 2017).

Synthesis of Anticancer Agents : Bhale et al. (2018) conducted a synthesis of (E)-3-(benzo[d]thiazol-2-ylamino)-2-(1-methyl-1H-indole-3-carbonyl)-3-(methylthio) acrylonitrile derivatives. These compounds displayed significant anti-tumor activities, particularly against the MCF-7 (breast carcinoma) cell line, and also showed antioxidant and anti-inflammatory properties (Bhale et al., 2018).

Novel Spiroxindole Derivatives : Poomathi et al. (2015) explored the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives. This was achieved through 1,3-dipolar cycloaddition reactions, contributing to the field of heterocyclic chemistry (Poomathi et al., 2015).

Antimicrobial Activities of Coumarin Derivatives : Research by Mohamed et al. (2012) involved the synthesis of 8-ethoxycoumarin derivatives with potential antimicrobial activities. This included the treatment of these compounds with various reagents to produce different derivatives, contributing to the development of new antimicrobial agents (Mohamed et al., 2012).

Synthesis of Azetidine Derivatives : Isoda et al. (2006) described a synthesis method for azetidine derivatives, particularly for the oral carbapenem L-084. This method involved a practical and cost-effective synthesis route, highlighting the compound's relevance in pharmaceutical chemistry (Isoda et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds with a benzo[d]thiazol-2-yl group have been reported to inhibit protein tyrosine phosphatase 1b (ptp1b) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, making it an attractive target for antidiabetic drug discovery .

Mode of Action

Compounds with similar structures have been found to interact with their targets and inhibit their activity . For instance, some benzo[d]thiazol-2-yl compounds have shown good PTP1B inhibitory activity .

Biochemical Pathways

Inhibition of ptp1b can affect insulin and leptin signaling pathways . These pathways are crucial for glucose homeostasis and energy balance in the body.

Result of Action

Inhibition of ptp1b can potentially enhance insulin and leptin signaling, which could be beneficial in the treatment of type ii diabetes .

Eigenschaften

IUPAC Name |

3-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O2S/c19-9-12-4-3-5-13(8-12)17(22)21-10-14(11-21)23-18-20-15-6-1-2-7-16(15)24-18/h1-8,14H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCAFRHVZGIIBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2491190.png)

![2-methoxy-5-(N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2491194.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine](/img/structure/B2491195.png)

![2-[[4-benzyl-5-(2-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2491197.png)

![N-[2-(ethylsulfanyl)cyclopentyl]-2,4-difluoropyridine-3-carboxamide](/img/structure/B2491200.png)

![3-(4-(tert-butyl)phenylsulfonamido)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2491204.png)

![N,N-dimethyl-4-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2491205.png)

![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)